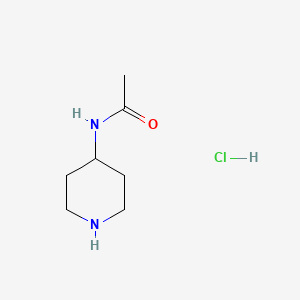
3-(Hydrazinylmethyl)pyridine hydrochloride
Overview
Description
3-(Hydrazinylmethyl)pyridine hydrochloride, also known as HMPH, is a synthetic compound with various potential applications in the field of chemistry and biomedicine. It has a molecular formula of C6H10ClN3 and a molecular weight of 159.62 g/mol.
Molecular Structure Analysis
The molecular structure of 3-(Hydrazinylmethyl)pyridine hydrochloride is represented by the formula C6H10ClN3 . The average mass is 159.617 Da, and the monoisotopic mass is 159.056320 Da .Physical And Chemical Properties Analysis
3-(Hydrazinylmethyl)pyridine hydrochloride is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Drug Synthesis
3-(Hydrazinylmethyl)pyridine hydrochloride: is a valuable intermediate in the synthesis of pharmaceuticals. Its hydrazine group is highly reactive, making it suitable for constructing complex molecules. For instance, it can be used to synthesize triazole derivatives , which have shown potential in anti-cancer therapies .
Catalysis
In the field of catalysis, this compound can act as a ligand to form metal complexes. These complexes can catalyze various organic reactions, including oxidation-reduction processes, which are crucial in industrial chemistry for the production of fine chemicals.
Material Science
Due to its structural versatility, 3-(Hydrazinylmethyl)pyridine hydrochloride can be used to modify the surface properties of materials. It can be employed to create functional coatings that enhance material durability or confer additional chemical properties .
Biological Studies
The compound’s ability to bind with various biological molecules makes it a candidate for bioconjugation . It can be used to attach biomolecules to surfaces or other large molecules, which is useful in developing diagnostic tools and biosensors .
Analytical Chemistry
In analytical chemistry, 3-(Hydrazinylmethyl)pyridine hydrochloride can be utilized as a reagent for the detection of certain compounds. Its reactivity with aldehydes and ketones, for example, can be used to quantify these substances in various samples .
Environmental Science
This compound can be applied in environmental science to remove heavy metals from wastewater. Its chelating properties allow it to bind with metal ions, facilitating their extraction and purification from contaminated sources .
Agricultural Chemistry
In agriculture, derivatives of 3-(Hydrazinylmethyl)pyridine hydrochloride can be synthesized to create novel pesticides or herbicides . Its structural flexibility enables the design of molecules that target specific pests or weeds without harming crops .
Antimicrobial Research
Research into antimicrobial agents can benefit from the use of 3-(Hydrazinylmethyl)pyridine hydrochloride as a building block for new compounds. Its incorporation into molecules can lead to the development of new classes of antibiotics to combat resistant bacteria .
Safety and Hazards
The safety information for 3-(Hydrazinylmethyl)pyridine hydrochloride indicates that it is classified under GHS07 . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
pyridin-3-ylmethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-9-5-6-2-1-3-8-4-6;/h1-4,9H,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGFBMLXCOZSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydrazinylmethyl)pyridine hydrochloride | |
CAS RN |
1349716-65-9 | |
| Record name | Pyridine, 3-(hydrazinylmethyl)-, hydrochloride (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349716-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)

![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)


![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)
![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)

